![molecular formula C15H23NO2S B231514 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

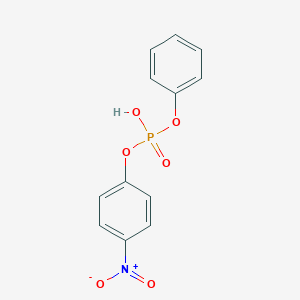

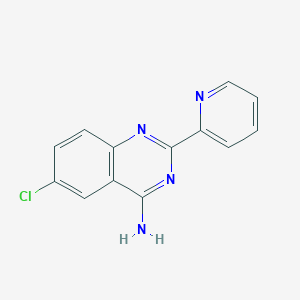

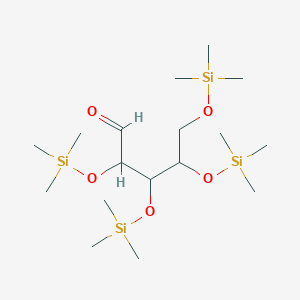

1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine, also known as Sulfamethazine, is a synthetic sulfonamide antibiotic used in veterinary medicine. It is commonly used to treat bacterial infections in livestock, such as swine, poultry, and cattle. The chemical structure of Sulfamethazine is shown below:

Mechanism of Action

1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and reproduction of bacteria, so inhibiting its synthesis leads to the death of the bacteria.

Biochemical and Physiological Effects:

1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has been shown to have low toxicity in animals and humans. However, it can cause adverse effects in some individuals, such as allergic reactions and gastrointestinal disturbances. In animals, 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can cause kidney damage if given in high doses.

Advantages and Limitations for Lab Experiments

1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene is a widely used antibiotic in veterinary medicine, and its availability makes it a convenient choice for research studies. However, its use is limited by the development of bacterial resistance. Additionally, 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can interfere with the growth of some bacterial strains, making it unsuitable for certain research studies.

Future Directions

1. Development of new antibiotics with improved efficacy and reduced side effects.

2. Study of the mechanisms of bacterial resistance to antibiotics and development of strategies to overcome resistance.

3. Investigation of the potential use of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene in combination with other antibiotics to enhance efficacy.

4. Study of the effects of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene on the microbiome of animals and humans.

5. Investigation of the potential use of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene in the treatment of other bacterial infections, such as those caused by Mycobacterium tuberculosis.

Synthesis Methods

1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base, such as sodium hydroxide. The reaction yields 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene as a white crystalline solid.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has also been used in research to study the mechanisms of bacterial resistance to antibiotics.

properties

Molecular Formula |

C15H23NO2S |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |

InChI |

InChI=1S/C15H23NO2S/c1-11-7-12(2)10-16(9-11)19(17,18)15-6-5-13(3)14(4)8-15/h5-6,8,11-12H,7,9-10H2,1-4H3 |

InChI Key |

YXWVNTKNEGLZIE-UHFFFAOYSA-N |

SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)

![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)